3-Fluoro-2-methoxy-5-nitropyridine
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Overview
Description
3-Fluoro-2-methoxy-5-nitropyridine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is also considered a specialty product for proteomics research applications .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-2-methoxy-5-nitropyridine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methoxy-5-nitropyridine can be represented by the molecular formula C6H5FN2O3 . The molecular weight of this compound is 142.09 .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as fluoropyrimidines, have been pivotal in cancer chemotherapy. Studies highlight the clinical applications of fluorinated compounds like 5-fluorouracil (5-FU) in treating various cancers, underscoring their importance in palliative care for advanced cancer patients, especially in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The development of oral prodrugs for 5-FU, aiming to improve efficacy and reduce toxicity, represents a significant advancement in the treatment of solid tumors (Malet-Martino & Martino, 2002).
Metallation of Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including studies on the regioselectivity of fluoropyridine metallation, is crucial for synthesizing various substituted pyridines. This research offers insights into the kinetic or thermodynamic control of metallation, benefiting the synthesis of complex organic molecules (Marsais & Quéguiner, 1983).
Fluorinated Liquid Crystals
The unique properties of fluorinated liquid crystals for commercial applications are noteworthy. The inclusion of the fluoro substituent in liquid crystal materials modifies crucial physical properties, such as melting points and mesophase morphology, which are essential for the development of display technologies (Hird, 2007).
Nanomaterials for Sensing Applications
Fluorinated compounds play a significant role in creating efficient luminescent probes for detecting toxic and hazardous materials. These materials' amphiphilic nature and self-assembled geometry make them suitable for sensing applications, including the detection of nitroaromatic and nitramine explosives, highlighting their potential in forensic science (Paria et al., 2022).
Safety And Hazards
Future Directions
While specific future directions for 3-Fluoro-2-methoxy-5-nitropyridine are not explicitly mentioned in the available literature, the development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
properties
IUPAC Name |
3-fluoro-2-methoxy-5-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNDIYBLZYOOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743178 |
Source
|
Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxy-5-nitropyridine | |
CAS RN |
1279814-95-7 |
Source
|
Record name | 3-Fluoro-2-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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